molecular formula C17H17ClFNO4S B2955880 3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1798036-31-3

3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2955880
CAS No.: 1798036-31-3
M. Wt: 385.83
InChI Key: KTOXBUOLPSUSSR-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative featuring a 3-chloro-4-fluorophenyl group at the 3-position and a 3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl moiety at the 1-position. The chloro-fluoro substitution on the phenyl ring may influence electronic properties and metabolic stability.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4S/c18-15-8-12(3-5-16(15)19)4-6-17(21)20-9-14(10-20)25(22,23)11-13-2-1-7-24-13/h1-3,5,7-8,14H,4,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXBUOLPSUSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClFN2O3SC_{16}H_{16}ClFN_{2}O_{3}S, with a molecular weight of approximately 360.83 g/mol. The structure features a chloro-fluorophenyl group, an azetidine ring, and a furan moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the furan and azetidine structures suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : It could act as a modulator for specific receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Pseudomonas aeruginosa1270

Anticancer Activity

Preliminary research has shown that the compound may possess anticancer properties, particularly against certain cancer cell lines. The observed effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

Case Study : A study on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Toxicity Profile

While the compound shows promising biological activity, it is essential to consider its toxicity. Toxicological studies indicate that it may cause skin and eye irritation at higher concentrations. Further research is necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents at 1-position Substituents at 3-position Key Differences
Target Compound 3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl 3-chloro-4-fluorophenyl Unique sulfonyl-azetidine-furan hybrid; higher complexity and polarity
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one 4-methoxyphenyl 3-chloro-4-fluoroanilino Amino group instead of sulfonyl-azetidine; reduced steric hindrance
3-(3-Hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (hesperetin dihydrochalcone) 2,4,6-trihydroxyphenyl 3-hydroxy-4-methoxyphenyl Natural flavonoid derivative; lacks halogenation and sulfonyl groups
1-(2-hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one 2-hydroxy-4-isobutoxyphenyl pyridin-2-yl Pyridine ring instead of halogenated phenyl; isobutoxy group enhances lipophilicity

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